Product packaging for 2-Bromoethyl carbamimidothioate(Cat. No.:CAS No. 82154-73-2)

2-Bromoethyl carbamimidothioate

Cat. No.: B1209365
CAS No.: 82154-73-2
M. Wt: 183.07 g/mol
InChI Key: ZURWKGUSSLKXNL-UHFFFAOYSA-N
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Description

2-Bromoethyl carbamimidothioate is a synthetic organobromine compound featuring a carbamimidothioate backbone linked to a bromoethyl group. This structure confers unique electronic and reactive properties, making it a candidate for chemotherapeutic applications. The carbamimidothioate moiety contributes to its ability to participate in hydrogen bonding and π-π interactions, while the bromoethyl group enhances electrophilicity, facilitating alkylation reactions with biological targets such as DNA or enzymes . Spectroscopic studies reveal that its electronic transitions, particularly the π→π* HOMO-1→LUMO transition (43% contribution), involve electron density shifts within the carbamimidothioate and bromobenzyl groups, with a destabilized LUMO energy (-2.13 eV compared to related compounds) leading to a blue-shifted spectral profile (λmax = 236 nm) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7BrN2S B1209365 2-Bromoethyl carbamimidothioate CAS No. 82154-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethyl carbamimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrN2S/c4-1-2-7-3(5)6/h1-2H2,(H3,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURWKGUSSLKXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)SC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601002506
Record name 2-Bromoethyl carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82154-73-2
Record name Bromoethylisothiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082154732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromoethyl carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601002506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogues include:

3-Mercaptoquinoxalin-2-yl Carbamimidothioate: Features a quinoxaline core with a mercapto substituent, enhancing DNA intercalation and Topoisomerase II (Topo II) inhibition .

1-(2-Bromoethyl)-1,4-Dihydroquinoxaline-2,3-Dione: Combines a bromoethyl group with a dihydroquinoxaline-dione scaffold, promoting alkylation and redox-mediated DNA damage .

Electronic and Reactivity Profiles
Compound Key Substituents LUMO Energy (eV) Spectral λmax (nm) Reactivity Highlights
2-Bromoethyl carbamimidothioate Bromoethyl, carbamimidothioate -2.13 236 High electrophilicity; alkylation potential
3-Mercaptoquinoxalin-2-yl carbamimidothioate Mercapto, quinoxaline N/A N/A DNA intercalation; Topo II inhibition
Adamantane-isothiourea derivative Adamantyl, carbamimidothioate Stabilized 236 (shifted) Enhanced lipophilicity; no spectral contribution from adamantyl

Key Observations :

  • The bromoethyl group in this compound increases LUMO destabilization compared to adamantane-linked derivatives, favoring nucleophilic attack in biological systems .
  • Quinoxaline-based analogues (e.g., 3-mercaptoquinoxalin-2-yl carbamimidothioate) rely on planar aromatic cores for DNA intercalation, unlike the non-planar bromoethyl derivative .
Antiproliferative Activity
  • Quinoxaline Derivatives: Superior potency (IC50 < 10 µM in some cases) due to dual DNA intercalation and Topo II inhibition. For example, 3-mercaptoquinoxalin-2-yl carbamimidothioate shows strong binding to DNA-Topo II complexes (PDB: 4G0U) .
Topo II Inhibition
  • This compound’s mechanism remains less characterized but may involve covalent modification of Topo II’s active site via bromoethyl-mediated alkylation .
  • Quinoxaline derivatives exhibit non-covalent inhibition, with molecular docking confirming interactions at the DNA-Topo II interface .

Research Findings and Limitations

Electronic Basis for Reactivity: The destabilized LUMO of this compound (-2.13 eV) correlates with its electrophilic reactivity, though this may reduce target specificity compared to quinoxaline derivatives .

Structural Trade-offs : Adamantane-linked derivatives show improved pharmacokinetics but lack direct electronic contributions to activity, highlighting a design limitation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromoethyl carbamimidothioate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, carbamimidothioate derivatives are often prepared via one-pot multicomponent reactions using bromoethyl precursors and thiourea analogs under acidic or basic conditions. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or DMF) critically impact yield, with higher purity achieved through recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and functional groups. Key markers include:

  • ¹H NMR : Peaks for bromoethyl protons (δ ~3.5–4.5 ppm) and carbamimidothioate NH groups (δ ~8.5–9.5 ppm, broad) .
  • ¹³C NMR : Signals for the thiocarbonyl carbon (δ ~165–170 ppm) and brominated carbons (δ ~30–40 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Strict control of stoichiometry (e.g., 1:1 molar ratio of bromoethyl precursors to thiourea) and reaction time (typically 12–24 hours) is critical. Use anhydrous solvents and inert atmospheres (N₂/Ar) to minimize hydrolysis. Documenting purification steps (e.g., solvent gradients in column chromatography) is recommended .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved, particularly regarding regiochemical assignments?

  • Methodological Answer : Ambiguities in NMR assignments (e.g., overlapping peaks) can be resolved using 2D techniques like COSY, HSQC, or NOESY. For example, HSQC correlates ¹H-¹³C couplings to distinguish bromoethyl vs. carbamimidothioate carbons. Computational modeling (DFT) can also predict chemical shifts to validate experimental data .

Q. What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Regioselectivity is influenced by:

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms, enhancing bromide displacement.
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems.
  • Temperature : Lower temperatures (0–25°C) reduce side reactions like elimination .

Q. How do structural modifications of the carbamimidothioate group impact biological activity, and what in vitro assays are most suitable for evaluating these effects?

  • Methodological Answer : Modifications (e.g., aryl substitutions) alter antimicrobial potency by disrupting bacterial membrane integrity. Assays include:

  • Minimum Inhibitory Concentration (MIC) : Against Gram-negative/positive strains (e.g., E. coli, S. aureus).
  • Time-kill kinetics : To assess bactericidal vs. bacteriostatic effects.
  • Molecular docking : To predict interactions with targets like MreB in bacterial cytoskeletons .

Q. What are common impurities or by-products in the synthesis of this compound, and how can chromatographic methods be tailored for their separation?

  • Methodological Answer : Common impurities include unreacted thiourea precursors (detected via TLC, Rf ~0.2–0.4) and hydrolysis products (e.g., ethanol by-products). Reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) effectively separates these. GC-MS identifies volatile impurities like residual solvents .

Data Contradiction and Stability Analysis

Q. How do hydrogen-bonding patterns in this compound derivatives influence their crystallographic packing, and what implications does this have for material stability?

  • Methodological Answer : X-ray crystallography reveals that intermolecular N–H···S hydrogen bonds stabilize crystal lattices. For example, carbamimidothioate NH groups form hydrogen bonds with sulfur atoms (distance ~3.2–3.5 Å), enhancing thermal stability. Deviations in bond angles (e.g., >5°) may indicate polymorphic forms, affecting solubility and shelf life .

Q. Why do different synthetic routes for this compound yield varying biological activities despite similar purity levels?

  • Methodological Answer : Subtle differences in stereochemistry or by-products (e.g., regioisomers) can alter bioactivity. For instance, a 10% impurity of a regioisomer in 3-Bromobenzyl carbamimidothioate reduced MIC values by 4-fold. Validate purity via 2D NMR and bioassay dose-response curves to isolate structure-activity relationships .

Tables for Key Data

Property Typical Value/Range Method Reference
Melting Point120–125°C (decomposes)Differential Scanning Calorimetry
LogP (Partition Coefficient)1.8–2.5Reverse-phase HPLC
MIC (Gram-negative bacteria)8–32 µg/mLBroth microdilution
Crystal Density1.45–1.55 g/cm³X-ray crystallography

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